molecular formula C9H15NO3 B038019 2-Acrylamido-2-ethylbutanoic acid CAS No. 111818-56-5

2-Acrylamido-2-ethylbutanoic acid

Cat. No.: B038019
CAS No.: 111818-56-5
M. Wt: 185.22 g/mol
InChI Key: NAEQEWFCTSEGED-UHFFFAOYSA-N
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Description

2-Acrylamido-2-ethylbutanoic acid is a functionalized acrylic acid derivative characterized by a branched alkyl chain and an acrylamido group. Its molecular structure combines a carboxylic acid moiety with a substituted acrylamide, enabling applications in polymer chemistry, biomaterials, and specialty coatings. The ethyl substituent on the butanoic acid backbone introduces steric effects, influencing reactivity and solubility compared to linear analogs .

Properties

CAS No.

111818-56-5

Molecular Formula

C9H15NO3

Molecular Weight

185.22 g/mol

IUPAC Name

2-ethyl-2-(prop-2-enoylamino)butanoic acid

InChI

InChI=1S/C9H15NO3/c1-4-7(11)10-9(5-2,6-3)8(12)13/h4H,1,5-6H2,2-3H3,(H,10,11)(H,12,13)

InChI Key

NAEQEWFCTSEGED-UHFFFAOYSA-N

SMILES

CCC(CC)(C(=O)O)NC(=O)C=C

Canonical SMILES

CCC(CC)(C(=O)O)NC(=O)C=C

Synonyms

Butanoic acid, 2-ethyl-2-[(1-oxo-2-propenyl)amino]- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

A systematic comparison with structurally related compounds reveals critical differences in physicochemical properties, reactivity, and industrial applications. Below is an analysis of key analogs:

2-Acrylamido-2-methylpropanesulfonic Acid

  • Molecular Formula: C₁₀H₁₇NO₆S
  • Key Features : Contains a sulfonic acid group (-SO₃H) instead of a carboxylic acid.
  • Properties :
    • Higher acidity (pKa ~1–2) due to the sulfonic acid group, enhancing water solubility.
    • Forms hydrogels and copolymers for water treatment and cosmetics .
  • Applications : Used in ion-exchange resins and anti-scaling agents, unlike the carboxylic acid analog, which is more suited for pH-sensitive formulations.

2-Amino-2-methylbutanoic Acid

  • CAS : 595-39-1
  • Key Features: Lacks the acrylamido group; contains an amino group (-NH₂) and carboxylic acid.
  • Properties :
    • Zwitterionic behavior in aqueous solutions, with a pI ~6.0.
    • Lower thermal stability compared to acrylamido derivatives.
  • Applications : Primarily used as a chiral building block in pharmaceutical synthesis (e.g., peptidomimetics) .

2-Benzamido-3-methylbutanoic Acid

  • CAS : 2901-80-6
  • Key Features : Benzamido (-NHCOC₆H₅) substituent instead of acrylamido.
  • Properties :
    • Aromaticity increases melting point (>200°C) and reduces solubility in polar solvents.
    • Enhanced UV stability due to the benzene ring.
  • Applications: Intermediate in agrochemicals and non-ionic surfactants .

Comparative Data Table

Compound Molecular Formula Functional Groups Solubility (Water) Key Applications
2-Acrylamido-2-ethylbutanoic acid C₉H₁₅NO₃ Acrylamido, carboxylic acid Moderate Polymers, drug delivery
2-Acrylamido-2-methylpropanesulfonic acid C₁₀H₁₇NO₆S Acrylamido, sulfonic acid High Water treatment, cosmetics
2-Amino-2-methylbutanoic acid C₅H₁₁NO₂ Amino, carboxylic acid High Pharmaceuticals, peptidomimetics
2-Benzamido-3-methylbutanoic acid C₁₂H₁₅NO₃ Benzamido, carboxylic acid Low Agrochemicals, surfactants

Research Findings and Industrial Relevance

  • Reactivity: The acrylamido group in this compound facilitates radical polymerization, making it superior to amino or benzamido analogs in creating cross-linked networks .
  • Steric Effects : The ethyl branch reduces crystallinity compared to methyl-substituted analogs, improving compatibility in copolymer blends.
  • Biomedical Potential: Unlike sulfonic acid derivatives, its carboxylic acid group enables pH-responsive drug release systems, though it is less stable under acidic conditions than aromatic analogs .

Preparation Methods

Nucleophilic Addition-Esterification Approach

A common method for synthesizing acrylamido derivatives involves the nucleophilic addition of acrylonitrile to carboxylic acid precursors, followed by hydrolysis. For 2-acrylamido-2-ethylbutanoic acid, this could involve reacting acrylonitrile with 2-amino-2-ethylbutanoic acid under acidic catalysis. The reaction typically proceeds via a Michael addition mechanism, where the amine group attacks the electron-deficient β-carbon of acrylonitrile.

Key parameters influencing yield and purity include:

  • Temperature : Optimal ranges between 20°C and 55°C to balance reaction kinetics and side-product formation.

  • Catalyst : Sulfur-containing organic acids (e.g., methylsulfonic acid) enhance electrophilic activation of intermediates.

  • Solvent : Polar aprotic solvents like dimethylformamide (DMF) improve solubility of reactants.

Sulfonation and Functionalization

Reaction Optimization and Challenges

Purification and Recrystallization

Post-synthetic purification is critical for achieving high-purity this compound. The patent CN105399648A outlines a recrystallization protocol using acetic acid (10% mass concentration) to isolate AMPS with >99% purity. Adapting this for the target compound would require solvent screening to account for differences in solubility.

Table 1: Hypothetical Recrystallization Conditions

SolventTemperature (°C)Purity (%)Yield (%)
Acetic acid (5%)40–5098.376.5
Ethanol25–3095.882.1
Acetone/Water10–1599.168.9

Side Reactions and Mitigation

Competing reactions, such as polymerization of acrylonitrile or hydrolysis of the amide bond, necessitate strict control of:

  • pH : Maintaining mildly acidic conditions (pH 4–6) suppresses base-catalyzed degradation.

  • Inhibitors : Hydroquinone or oxygen radicals can prevent premature polymerization.

Mechanistic Insights and Intermediate Characterization

Carbocation Formation

In AMPS synthesis, sulfur-containing organic acids (e.g., methylsulfonic acid) react with oleum to form mixed anhydrides, generating electrophilic HO3S+\text{HO}_3\text{S}^+ species. These intermediates alkylate alkenes (e.g., isobutene) to form carbocations, which subsequently react with acrylonitrile. For this compound, a similar pathway could involve:

  • Electrophilic activation of a carboxylic acid derivative.

  • Alkylation with a branched alkene (e.g., 2-ethyl-1-butene).

  • Nucleophilic attack by acrylonitrile.

Spectroscopic Validation

Fourier-transform infrared (FTIR) spectroscopy would confirm the presence of acrylamido (C=O\text{C=O} at 1650–1700 cm1^{-1}) and carboxylic acid (–COOH\text{–COOH} at 2500–3300 cm1^{-1}) groups. Nuclear magnetic resonance (NMR) could resolve stereochemical outcomes, particularly 1H^1\text{H} signals for vinyl protons (δ 5.6–6.3 ppm) and branched alkyl chains (δ 0.8–1.5 ppm).

Industrial Scalability and Environmental Considerations

Cost-Benefit Analysis

  • Raw Materials : Acrylonitrile (≈$1,500/ton) and branched alkenes (≈$2,000/ton) dominate production costs.

  • Waste Management : Neutralization of acidic byproducts (e.g., H2SO4\text{H}_2\text{SO}_4) requires lime treatment, generating gypsum sludge.

Green Chemistry Alternatives

  • Catalyst Recycling : Immobilized acidic ionic liquids could reduce catalyst consumption by 40%.

  • Solvent-Free Systems : Microwave-assisted reactions minimize solvent use and energy input .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Acrylamido-2-ethylbutanoic acid, and how can reaction conditions be systematically optimized?

  • Methodology : The synthesis typically involves acrylamidation of 2-ethylbutanoic acid precursors. A two-step approach is recommended:

Esterification : React 2-ethylbutanoic acid with thionyl chloride (SOCl₂) to form the acid chloride, followed by reaction with acrylamide derivatives under anhydrous conditions .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) .

  • Optimization : Adjust temperature (60–80°C for amidation) and stoichiometric ratios (1:1.2 for acid chloride to acrylamide). Yield improvements (>75%) are achievable with catalytic triethylamine .

Q. Which spectroscopic and chromatographic techniques are most effective for structural confirmation of this compound?

  • Key Techniques :

  • NMR Spectroscopy : ¹H NMR (δ 5.5–6.5 ppm for acrylamido vinyl protons; δ 1.0–1.5 ppm for ethyl group) and ¹³C NMR (δ 170–175 ppm for carbonyl groups) .
  • FT-IR : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ (expected m/z ~186.1) .
    • Chromatography : Reverse-phase HPLC (retention time ~8–10 min under acetonitrile/water 60:40) for purity assessment .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives across studies?

  • Approach :

Dose-Response Analysis : Establish EC₅₀/IC₅₀ values using in vitro assays (e.g., enzyme inhibition or cell viability) to compare potency across studies .

Structural Analog Screening : Test derivatives with modified substituents (e.g., methyl vs. ethyl groups) to identify structure-activity relationships (SAR) .

Meta-Analysis : Use computational tools (e.g., PCA or clustering) to reconcile discrepancies in biological datasets .

Q. What computational strategies are recommended for predicting the reactivity of this compound in polymer synthesis?

  • Methods :

  • DFT Calculations : Model acrylamido group reactivity (e.g., Fukui indices for radical polymerization sites) .
  • Molecular Dynamics (MD) : Simulate copolymerization kinetics with vinyl monomers (e.g., styrene or acrylates) to predict branching efficiency .
  • Retrosynthesis Tools : AI-driven platforms (e.g., Pistachio or Reaxys) to design novel crosslinking pathways .

Q. How can stereochemical integrity be maintained during the synthesis of chiral derivatives of this compound?

  • Protocol :

  • Chiral Catalysts : Use (R)- or (S)-BINOL-derived catalysts for asymmetric amidation .
  • Enantiomeric Purity Assessment : Chiral HPLC (e.g., Chiralpak IC column, hexane/isopropanol eluent) or polarimetry .
  • Low-Temperature Reactions : Conduct steps at -20°C to minimize racemization .

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